molecular formula C13H24N2O3 B13255717 tert-Butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate

tert-Butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate

Cat. No.: B13255717
M. Wt: 256.34 g/mol
InChI Key: FCWPWFKRFIBNHR-UHFFFAOYSA-N
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Description

tert-Butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate (CAS: 1784024-20-9) is a spirocyclic carbamate derivative with the molecular formula C₁₃H₂₄N₂O₃ and a molecular weight of 256.34 g/mol . Its structure features a 8-oxa-2-azaspiro[4.5]decane core, combining a tetrahydrofuran-like oxygen-containing ring and a piperidine-like nitrogen-containing ring fused at a single spiro carbon. This compound is primarily used as a versatile small-molecule scaffold in medicinal chemistry and drug discovery, enabling structural diversification through functional group modifications .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl N-(8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-14-9-13(10)4-6-17-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16)

InChI Key

FCWPWFKRFIBNHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC12CCOCC2

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 8-oxa-2-azaspiro[4.5]decan-4-one under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve efficient and cost-effective production.

Chemical Reactions Analysis

tert-Butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: This compound is utilized in the study of enzyme interactions and protein binding.

    Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic processes .

Comparison with Similar Compounds

8-Oxa-1-azaspiro[4.5]decan-3-yl Derivative

  • Compound : tert-Butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate (CAS: 2219371-51-2)
  • Molecular Formula : C₁₃H₂₄N₂O₃
  • Key Difference : The nitrogen atom is positioned at the 1-position instead of the 2-position in the spiro ring.

2,8-Diazaspiro[4.5]decane Derivatives

  • Compound : tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 851325-42-3)
  • Molecular Formula : C₁₃H₂₃N₃O₂
  • Key Difference : Incorporates a second nitrogen atom in the spiro ring.

Functionalized Spirocyclic Carbamates

Fluorinated Derivatives

  • Compound : tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate (CAS: 2306249-46-5)
  • Molecular Formula : C₁₄H₂₄F₂N₂O₂
  • Key Difference : Two fluorine atoms at the 3-position introduce electronegativity and metabolic stability.
  • Implications : Fluorination can enhance binding affinity to hydrophobic targets and reduce oxidative degradation .

Hydroxy-Substituted Analogues

  • Compound : tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS: 225641-84-9)
  • Molecular Formula: C₁₁H₂₁NO₃
  • Key Difference : Replaces the spiro ring with a hydroxycyclopentyl group.
  • Implications : Hydroxyl groups enable further functionalization (e.g., phosphorylation, glycosylation) but may reduce membrane permeability .

Bicyclic Carbamates

Bicyclo[2.2.2]octane Derivatives

  • Compound : tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate
  • Molecular Formula: C₁₄H₂₃NO₃
  • Key Difference : Rigid bicyclo[2.2.2]octane core replaces the spiro structure.
  • Implications : Increased conformational rigidity may improve target selectivity but complicates synthetic routes .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Application/Note
This compound 1784024-20-9 C₁₃H₂₄N₂O₃ 256.34 8-oxa-2-azaspiro[4.5]decane core Versatile scaffold for drug discovery
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate 851325-42-3 C₁₃H₂₃N₃O₂ 261.34 Dual nitrogen atoms in spiro ring Enhanced solubility and crystallinity
tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate 2306249-46-5 C₁₄H₂₄F₂N₂O₂ 290.35 Fluorinated spiro ring Improved metabolic stability
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate N/A C₁₄H₂₃NO₃ 269.34 Bicyclo[2.2.2]octane core Conformationally rigid scaffold

Research Findings and Implications

  • Synthetic Accessibility : The target compound and its analogues are typically synthesized via ring-closing metathesis or condensation reactions, followed by carbamate protection . Fluorinated and hydroxylated derivatives require additional steps, such as electrophilic fluorination or oxidation .
  • Biological Relevance : Spirocyclic carbamates are valued for their ability to mimic peptide turn structures, making them useful in protease inhibitor design. The 8-oxa-2-azaspiro[4.5]decane core’s balanced lipophilicity and polarity contribute to favorable pharmacokinetic profiles .
  • Challenges : Structural complexity (e.g., spiro vs. bicyclic systems) impacts scalability. For example, bicyclo[2.2.2]octane derivatives require harsh conditions for ring formation, limiting yield .

Biological Activity

tert-Butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate is a synthetic compound with potential therapeutic applications, particularly in neuropharmacology. Its unique structural characteristics suggest it may interact with various biological targets, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is tert-butyl ((8-oxa-2-azaspiro[4.5]decan-4-yl)methyl)carbamate, with a molecular formula of C14H26N2O3C_{14}H_{26}N_{2}O_{3} and a molecular weight of 270.37 g/mol. The structure includes a spirocyclic system that contributes to its biological activity.

PropertyValue
Molecular FormulaC14H26N2O3
Molecular Weight270.37 g/mol
CAS Number1864058-58-1
Purity97%

Research into the mechanism of action for this compound suggests that it may act on multiple biological pathways:

  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the brain, potentially enhancing cholinergic neurotransmission.
  • Neuroprotective Effects : Preliminary studies indicate that the compound may exert neuroprotective effects against amyloid-beta (Aβ) toxicity, which is relevant in Alzheimer's disease research.

In Vitro Studies

In vitro studies have shown that compounds structurally related to this compound can protect neuronal cells from oxidative stress and apoptosis induced by Aβ peptides. For instance, a related compound demonstrated significant cell viability in astrocytes exposed to Aβ1-42, suggesting a protective mechanism against neurodegeneration .

In Vivo Studies

In vivo models have been employed to evaluate the efficacy of similar compounds in reducing cognitive deficits associated with neurodegenerative diseases. These studies often involve administering the compound to animal models exhibiting symptoms akin to Alzheimer's disease and assessing cognitive performance through behavioral tests.

Case Studies

  • Neuroprotection Against Aβ Toxicity :
    • Objective : To assess the neuroprotective effects of related compounds on astrocytes.
    • Findings : Compounds showed improved cell viability in the presence of Aβ1-42, indicating potential as therapeutic agents for Alzheimer's disease .
  • Cognitive Enhancement in Animal Models :
    • Objective : To evaluate cognitive function post-treatment with spirocyclic carbamates.
    • Findings : Treated groups exhibited significant improvements in memory tasks compared to control groups, suggesting cognitive enhancement properties .

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